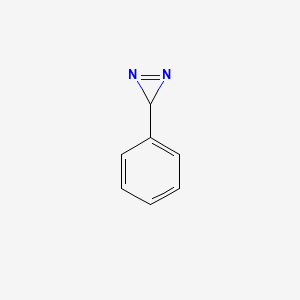
2-(Oxetan-3-yloxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yloxy)ethanamine is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the intramolecular cyclization of appropriate precursors. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which is a [2+2] cycloaddition of alkenes with carbonyl compounds under UV light .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-derived aldehydes or ketones, while reduction can produce open-chain amines .
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yloxy)ethanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-yloxy)ethanamine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: A simpler compound with a similar ring structure but without the ethanamine group.
2-Methyleneoxetane: Another derivative with a methylene group attached to the oxetane ring.
3,3-Disubstituted Oxetanes: Compounds with various substituents on the oxetane ring, often used in medicinal chemistry.
Uniqueness
2-(Oxetan-3-yloxy)ethanamine is unique due to the presence of both the oxetane ring and the ethanamine group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1556053-94-1 |
|---|---|
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
2-(oxetan-3-yloxy)ethanamine |
InChI |
InChI=1S/C5H11NO2/c6-1-2-8-5-3-7-4-5/h5H,1-4,6H2 |
Clave InChI |
CNXHBQSVPAMBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)


